3-Amino-1,1,1-trifluoropropan-2-ol CAS number 431-38-9
3-Amino-1,1,1-trifluoropropan-2-ol CAS number 431-38-9
An In-Depth Technical Guide to 3-Amino-1,1,1-trifluoropropan-2-ol (CAS 431-38-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
3-Amino-1,1,1-trifluoropropan-2-ol, CAS number 431-38-9, is a pivotal fluorinated building block in modern medicinal and agricultural chemistry. Its structure, featuring a trifluoromethyl group adjacent to a chiral amino alcohol, makes it a highly valuable intermediate for synthesizing complex molecules with enhanced pharmacological properties. The incorporation of the trifluoromethyl moiety is a well-established strategy to improve metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive technical overview of its chemical properties, synthesis, applications, and safe handling protocols, designed to support professionals in leveraging this versatile compound in research and development.
Physicochemical and Structural Properties
3-Amino-1,1,1-trifluoropropan-2-ol is a colorless liquid or solid with a strong odor, recognized for its utility in introducing the trifluoromethyl group into organic molecules.[1] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 431-38-9 | [2] |
| Molecular Formula | C₃H₆F₃NO | [1][2] |
| Molecular Weight | 129.08 g/mol | [1][2] |
| IUPAC Name | 3-amino-1,1,1-trifluoropropan-2-ol | [2] |
| Synonyms | TFAP, 1-amino-3,3,3-trifluoro-2-propanol | [1][2] |
| Melting Point | 99°C | [1][3][4] |
| Boiling Point | 176.5°C at 760 mmHg | [1][5] |
| Density | 1.344 g/cm³ | [1] |
| Flash Point | 60.5°C | [1] |
| pKa | 10.14 ± 0.35 (Predicted) | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |
| InChIKey | RISHBQWFBUTROQ-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C(C(C(F)(F)F)O)N | [2] |
Synthesis and Stereochemistry
The synthesis of 3-amino-1,1,1-trifluoropropan-2-ol typically involves the nucleophilic ring-opening of a trifluoromethyl-substituted epoxide. This approach is efficient and provides a direct route to the desired amino alcohol scaffold.
General Synthetic Pathway: Epoxide Aminolysis
The most common and industrially viable route starts from 1,1,1-trifluoro-2,3-epoxypropane. This precursor undergoes ring-opening with an ammonia source (e.g., aqueous ammonia or ammonium hydroxide) to yield the racemic product. The causality of this reaction is driven by the high reactivity of the strained epoxide ring towards nucleophiles. The attack of the amine occurs preferentially at the less sterically hindered carbon (C3), leading to the desired product.
Representative Experimental Protocol
-
Reaction Setup: A pressure-rated reactor is charged with 1,1,1-trifluoro-2,3-epoxypropane and a suitable solvent (e.g., methanol or water).
-
Reagent Addition: The reactor is cooled, and an excess of aqueous ammonium hydroxide is added portion-wise, ensuring the internal temperature is maintained.
-
Reaction: The mixture is sealed and heated. The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled, and the excess ammonia and solvent are removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield 3-amino-1,1,1-trifluoropropan-2-ol as a colorless liquid or solid.
Enantioselective Synthesis and Resolution
The presence of a chiral center at the C2 position means the molecule exists as (R) and (S) enantiomers. In drug development, often only one enantiomer is biologically active, making stereoselective synthesis or resolution critical.[6]
-
Asymmetric Synthesis: This involves the use of chiral catalysts or reagents to directly produce one enantiomer in excess. For instance, asymmetric reduction of the corresponding amino-ketone precursor using a chiral catalyst system (e.g., a CBS catalyst) can yield enantiomerically enriched product.[7]
-
Chiral Resolution: This is the process of separating a racemic mixture. It can be achieved by forming diastereomeric salts with a chiral resolving agent (like tartaric acid or a chiral auxiliary), which can then be separated by crystallization, followed by regeneration of the enantiomerically pure amino alcohol.
Applications in Drug Development and Research
The utility of this compound stems from the unique properties imparted by the trifluoromethyl (-CF3) group.
The Role of the Trifluoromethyl Group
The -CF3 group is a bioisostere for several other chemical groups but possesses distinct electronic and steric properties that are highly advantageous in drug design.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile group (like a methyl group) with -CF3 can block oxidative metabolism at that position, increasing the drug's half-life.
-
Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functional groups (like the amino group in this molecule), which can lead to stronger binding interactions with target proteins.[1]
-
Conformational Control: The steric bulk of the -CF3 group can influence the molecule's preferred conformation, locking it into a shape that is more favorable for receptor binding.
Use as a Versatile Intermediate
3-Amino-1,1,1-trifluoropropan-2-ol serves as a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] Its bifunctional nature (amine and alcohol) allows for diverse subsequent chemical modifications to build more complex molecular architectures.
Safety, Handling, and Storage
Proper handling of 3-amino-1,1,1-trifluoropropan-2-ol is essential to ensure laboratory safety.
Hazard Identification
Based on available safety data, this compound is classified with the following hazards:
-
Skin Irritation (H315)
-
Causes Serious Eye Damage (H318)
-
May Cause Respiratory Irritation (H335)
-
Harmful to Aquatic Life with Long Lasting Effects (H412)
Recommended Handling Procedures
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, impervious clothing, and safety goggles with side-shields.[8]
-
First Aid:
-
Eye Contact: Immediately flush eyes with large amounts of water and seek prompt medical attention.[8]
-
Skin Contact: Rinse skin thoroughly with water and remove contaminated clothing.[8]
-
Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support.[8]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and call a physician.[8]
-
Storage
-
Keep the container tightly sealed in a cool, dry, and well-ventilated area.[8]
-
The recommended storage temperature is 2-8°C, protected from light.[1][8]
Conclusion
3-Amino-1,1,1-trifluoropropan-2-ol is more than a simple chemical intermediate; it is an enabling tool for medicinal chemists. Its strategic value lies in the predictable and beneficial impact of its trifluoromethyl group on the pharmacokinetic and pharmacodynamic profiles of new chemical entities. A thorough understanding of its synthesis, stereochemistry, and handling is paramount for researchers aiming to unlock its full potential in the development of next-generation pharmaceuticals and agrochemicals.
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